1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid
CAS No.: 181811-44-9
Cat. No.: VC6242717
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181811-44-9 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) |
| Standard InChI Key | RSOHLDYQGWVCCJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A benzothiazole ring system, comprising a benzene fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).
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A piperidine ring, a six-membered saturated heterocycle with one nitrogen atom.
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A carboxylic acid group (-COOH) at the fourth position of the piperidine ring.
This configuration confers both aromatic stability (from benzothiazole) and zwitterionic potential (from the piperidine-carboxylic acid system). The IUPAC name, 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid, reflects the connectivity: the benzothiazol-2-yl group is attached to the piperidine nitrogen, while the carboxylic acid resides at the fourth carbon.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.33 g/mol | |
| CAS Registry Number | 181811-44-9 | |
| XLogP3-AA (Partition Coefficient) | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic and Computational Characterization
While experimental spectral data (NMR, IR) for this specific compound are absent in public databases, its structural analogs provide insights. For instance, the piperidine-carboxylic acid moiety typically shows:
Computational models predict a planar benzothiazole ring and a chair conformation for the piperidine ring, minimizing steric strain. The carboxylic acid group enhances solubility in polar solvents like water or ethanol, though exact solubility values require experimental validation.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
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Benzothiazole-2-amine: Serves as the nucleophile for piperidine functionalization.
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Piperidine-4-carboxylic acid: Provides the scaffold for benzothiazole attachment.
Reported Synthetic Routes
Although no peer-reviewed synthesis of this exact compound is documented, analogous benzothiazole-piperidine derivatives are synthesized via:
Multicomponent Reactions (MCRs)
One-pot assemblies using aldehydes, thioureas, and piperidine derivatives. For example, the Groebke-Blackburn-Bienaymé reaction constructs benzothiazole rings directly onto piperidine cores .
Post-Functionalization
Introducing the carboxylic acid group via oxidation of a hydroxymethyl or methyl group on pre-formed benzothiazole-piperidine hybrids. Oxidizing agents like KMnO₄ or Jones reagent are typical .
Physicochemical Properties and Stability
Thermal Behavior
The melting point remains unreported, but analogous piperidine-carboxylic acids melt between 180–220°C . Thermogravimetric analysis (TGA) would clarify decomposition thresholds.
Solubility and Partitioning
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Aqueous Solubility: Limited due to the aromatic benzothiazole moiety, though the carboxylic acid enhances polarity. Predicted solubility: ~1–10 mg/mL in water .
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Lipophilicity: The XLogP3-AA value of 2.9 suggests moderate hydrophobicity, favoring membrane permeability in biological systems.
Tautomerism and pH Effects
The carboxylic acid (pKa ~4–5) deprotonates in physiological pH, forming a carboxylate anion. Concurrently, the piperidine nitrogen (pKa ~10–11) may protonate, creating a zwitterionic species at neutral pH. This duality impacts solubility and crystallinity.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Eye Exposure | Use goggles; rinse with water |
| Inhalation | Use fume hood or respirator |
Environmental Impact
No ecotoxicity data are available. As a benzothiazole derivative, it may persist in aquatic systems due to aromatic stability, necessitating proper disposal via incineration.
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 2-(4-Fluorophenyl)benzothiazole | 1.2 µM (Anticancer) | Topoisomerase II |
| 6-Aminobenzothiazole-2-carboxylic acid | 0.8 µg/mL (Antitubercular) | DprE1 enzyme |
Materials Science Applications
Benzothiazole derivatives serve as:
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Fluorescent probes: Due to extended π-conjugation.
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Polymer additives: Enhancing thermal stability in plastics.
Computational Drug Design
Molecular docking studies of similar compounds reveal affinity for the Mycobacterium tuberculosis DprE1 enzyme (binding energy: −9.2 kcal/mol) . This suggests potential for structure-based optimization of the title compound.
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